molecular formula C9H14BNO2 B12456816 (5-Isobutyl-3-pyridyl)boronic acid

(5-Isobutyl-3-pyridyl)boronic acid

Cat. No.: B12456816
M. Wt: 179.03 g/mol
InChI Key: RKHPWIISYYWDHT-UHFFFAOYSA-N
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Description

(5-Isobutyl-3-pyridyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Isobutyl-3-pyridyl)boronic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.

Mechanism of Action

The mechanism of action of (5-Isobutyl-3-pyridyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

(5-Isobutyl-3-pyridyl)boronic acid can be compared with other boronic acids, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.

Properties

Molecular Formula

C9H14BNO2

Molecular Weight

179.03 g/mol

IUPAC Name

[5-(2-methylpropyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C9H14BNO2/c1-7(2)3-8-4-9(10(12)13)6-11-5-8/h4-7,12-13H,3H2,1-2H3

InChI Key

RKHPWIISYYWDHT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)CC(C)C)(O)O

Origin of Product

United States

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